molecular formula C9H7BrN2O B1375074 7-bromo-3-methylquinazolin-4(3H)-one CAS No. 1293987-84-4

7-bromo-3-methylquinazolin-4(3H)-one

Katalognummer B1375074
CAS-Nummer: 1293987-84-4
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: IFLDEWORNSLMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-methylquinazolin-4(3H)-one, also known as 7-bromo-3-methyl-2(3H)-benzothiazolone, is a synthetic compound which has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It is a white crystalline solid with a melting point of 166-168°C. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research.

Wirkmechanismus

The mechanism of action of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of prostaglandin synthesis, which is involved in the regulation of inflammation. In addition, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one are not yet fully understood. However, it is believed that the compound may act as an anti-inflammatory agent, due to its ability to inhibit prostaglandin synthesis. In addition, it is believed that the compound may also act as an analgesic, due to its ability to inhibit COX-2.

Vorteile Und Einschränkungen Für Laborexperimente

7-Bromo-3-methylquinazolin-4(3H)-one has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low melting point. In addition, it is stable at room temperature and is soluble in common organic solvents. However, it is not stable in the presence of strong acids and bases, and has a low solubility in water.

Zukünftige Richtungen

There are numerous potential future directions for research on 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, its potential applications in medicinal chemistry and pharmaceutical research, and its potential as a starting material for the synthesis of other compounds. In addition, further research could be conducted into the synthesis of polymers from this compound, as well as its potential use in the synthesis of other drugs. Finally, further research could be conducted into the safety and toxicity of this compound, as well as its potential side effects.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-methylquinazolin-4(3H)-one has been used in various areas of scientific research, including medicinal chemistry, organic synthesis, and pharmaceutical research. It has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It has also been used as a starting material for the synthesis of other compounds, such as 7-bromo-3-methylquinazolin-4(3H)-onethylbenzothiazolone and 7-bromo-3-methylquinazolin-4(3H)-onethylbenzimidazole. In addition, it has been used in the synthesis of various polymers, such as poly(methyl quinazolin-4-one) and poly(7-bromo-3-methylquinazolin-4(3H)-onethyl quinazolin-4-one).

Eigenschaften

IUPAC Name

7-bromo-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLDEWORNSLMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

400 mg 7-Bromoquinazolin-4(3H)-one was dissolved in DMF and 720 mg of CsCO3 and 130 μL of methyliodide were added and the mixture stirred for 3 h at 25° C. Additional 50 μL methyliodide were added and stirred overnight at 25° C. The mixture was filtered off and the mother liquor diluted with DCM and extracted with water. The solvent was removed to yield 490 mg of 7-bromo-3-methylquinazolin-4(3H)-one as solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CsCO3
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
130 μL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-nitrobenzoic acid (1 g, 4.1 mmol) and InCl3 (0.88 g, 4 mmol) in N-methylformamide (6 mL, 100 mmol) was stirred at reflux overnight (ca. 18 h). After it was cooled to room temperature, the mixture was diluted with H2O (30 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine, and dried over Na2SO4. After filtration and concentration, the crude product was purified by column chromatography to give the desired product (0.5 g). MS (ESI): 239 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
InCl3
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-bromo-3-methylquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.